Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester
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Overview
Description
Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester is an organic compound with a complex structure that includes a benzoic acid derivative and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester typically involves the methoxylation of gallic acid using dimethyl sulfate. The reaction is carried out by adding water, gallic acid, and dimethyl sulfate to a reaction vessel, followed by the gradual addition of sodium hydroxide solution at a temperature of 15-35°C. The mixture is stirred at around 40°C for half an hour, after which a second batch of dimethyl sulfate is added, and sodium hydroxide solution is added until the pH reaches 8-9. The reaction continues for another hour, followed by cooling, filtration, washing, and drying to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts, such as tetrabutylammonium bromide, can enhance the efficiency of the methoxylation and esterification reactions.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of dyes, inks, and photographic developers.
Mechanism of Action
The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. Additionally, it can modulate metabolic pathways by influencing key enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A simpler derivative with similar methoxy groups but lacking the pyridine ring.
Gallic acid trimethyl ether: Another methoxylated derivative of gallic acid.
Trimethylgallic acid: Similar in structure but with different functional groups.
Properties
CAS No. |
55798-57-7 |
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Molecular Formula |
C20H25NO7 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(5,5-diethyl-4,6-dioxo-1H-pyridin-3-yl)methyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H25NO7/c1-6-20(7-2)17(22)13(10-21-19(20)24)11-28-18(23)12-8-14(25-3)16(27-5)15(9-12)26-4/h8-10H,6-7,11H2,1-5H3,(H,21,24) |
InChI Key |
PYPJQQVSWUHBLH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)C(=CNC1=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)CC |
Origin of Product |
United States |
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